
Acetaminophen-d3
Übersicht
Beschreibung
Acetaminophen-d3 (CAS: 60902-28-5) is a deuterium-labeled analog of acetaminophen (paracetamol), where three hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in analytical research, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve quantification accuracy of acetaminophen in biological matrices . Its applications span pharmacokinetic studies, metabolic pathway analysis, and therapeutic drug monitoring .
Key properties of this compound include:
Vorbereitungsmethoden
Deuterated Acetic Anhydride-Mediated Acetylation
The most direct method for synthesizing Acetaminophen-d3 involves substituting standard acetic anhydride with deuterated acetic anhydride (acetic-d₆ anhydride) during the acetylation of p-aminophenol. This approach leverages the classical two-step synthesis of acetaminophen, adapted for isotopic labeling .
Reaction Mechanism and Conditions
-
Step 1: Formation of the Intermediate
p-Aminophenol reacts with deuterated acetic anhydride in an acidic medium (e.g., phosphoric acid) under reflux. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic-d₆ anhydride, forming an intermediate acetylated species. -
Step 2: Rearrangement and Purification
The intermediate undergoes a Beckmann rearrangement under catalytic conditions (e.g., boron trifluoride etherate) to yield this compound. The crude product is purified via recrystallization from ethanol/water mixtures, achieving yields of 75–85% .
Key Parameters
-
Deuterated Reagent: Acetic-d₆ anhydride (99.9% isotopic purity).
-
Catalyst: BF₃·OEt₂ (0.5 equiv.) accelerates rearrangement.
-
Temperature: Reflux at 120°C for 4 hours.
Catalytic Hydrogen-Deuterium Exchange
An alternative method employs catalytic deuteration using palladium or platinum catalysts under deuterium gas (D₂). This approach selectively replaces hydrogens in the acetyl group without altering the aromatic ring.
Copper-Catalyzed Oxidative C–C Bond Cleavage
A novel approach reported in Advanced Synthesis & Catalysis utilizes copper-mediated oxidative cleavage of ketones to synthesize anilides, adaptable for deuterated analogs .
Methodology
-
Substrate Synthesis
p-Aminophenol is treated with deuterated acetone (acetone-d₆) in the presence of Cu(OAc)₂ and CHCl₃ as a C1 source. -
Oxidative Cleavage
The copper catalyst facilitates C–C bond cleavage in acetone-d₆, transferring the deuterated acetyl group to the amine. The reaction proceeds at 60°C for 8 hours, yielding this compound with 70–78% efficiency .
Advantages
-
Avoids narcotic intermediates (e.g., acetic anhydride).
-
Scalable to gram quantities with an E-factor of 13.91 mg waste/mg product, lower than traditional methods .
Analytical Characterization of this compound
Ensuring isotopic purity and structural fidelity requires advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Disappearance of the acetyl methyl proton signal (δ 2.1 ppm) confirms deuteration.
Mass Spectrometry (MS)
-
ESI-MS: Molecular ion peak at m/z 154.1 [M+H]⁺ (non-deuterated: m/z 151.1).
-
Isotopic Purity: ≥98% D₃ confirmed by high-resolution MS.
X-ray Diffraction (XRD)
-
Retains the monoclinic crystal structure (space group P2₁/c) of acetaminophen, with slight lattice parameter shifts due to deuterium’s lower vibrational amplitude .
Comparative Analysis of Synthesis Methods
Method | Reagents | Yield | Isotopic Purity | Cost |
---|---|---|---|---|
Deuterated Acetic Anhydride | Acetic-d₆ anhydride | 85% | 99.9% | High |
Catalytic H/D Exchange | D₂, Pd/C | 75% | 95% | Moderate |
Copper-Catalyzed Cleavage | Acetone-d₆, Cu(OAc)₂ | 78% | 98% | Low |
Analyse Chemischer Reaktionen
Types of Reactions
Acetaminophen-d3 undergoes similar chemical reactions as non-deuterated acetaminophen. These reactions include:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: Reduction reactions can convert NAPQI back to this compound.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and cytochrome P450 enzymes.
Reduction: Reducing agents such as glutathione (GSH) are often used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: this compound
Substitution: Various acetylated derivatives
Wissenschaftliche Forschungsanwendungen
Acetaminophen-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of acetaminophen in the body.
Toxicology Research: Helps in understanding the formation and detoxification of reactive metabolites like NAPQI.
Drug Development: Assists in the development of new analgesic and antipyretic drugs by providing insights into the metabolism and action of acetaminophen.
Environmental Studies: Used to study the environmental impact and degradation of acetaminophen in various ecosystems.
Wirkmechanismus
Acetaminophen-d3 exerts its effects through similar mechanisms as non-deuterated acetaminophen. The primary mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the central nervous system, leading to reduced synthesis of prostaglandins, which are mediators of pain and fever. Additionally, acetaminophen is metabolized to N-acylphenolamine (AM404), which acts on transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain, contributing to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Acetaminophen-d3 Glucuronide Sodium Salt
- CAS : 1260619-61-1
- Molecular formula: C₁₄H₁₃D₃NO₈·Na
- Role: Deuterated metabolite of this compound, used to study glucuronidation pathways in liver metabolism .
- Application: Internal standard for quantifying acetaminophen glucuronide in urine and plasma .
3-Methoxy this compound
Acetaminophen Mercapturate-d3
- CAS: Not specified (see YM-JQ019 in ).
- Molecular formula : C₁₁H₁₁D₃N₂O₄S
- Role: Tracks mercapturic acid conjugation, a detoxification pathway for acetaminophen overdose studies .
Isotope-Labeled Reference Standards
Deuterated and carbon-13-labeled compounds are critical in analytical chemistry for minimizing matrix effects and improving detection sensitivity.
Key Differences :
- Isotope Type: this compound uses deuterium, whereas compounds like butyrate-13C6 () use carbon-13. Deuterium is cheaper but may introduce isotopic effects in metabolic studies.
- Target Pathways: this compound focuses on hepatic metabolism (glucuronidation, sulfation), while antipyrine-d3 measures cytochrome P450 activity .
Pharmacokinetic and Analytical Performance
- Stability: this compound exhibits metabolic stability, reducing interference from first-pass metabolism compared to non-deuterated acetaminophen .
- Sensitivity: In LC-MS/MS, deuterated internal standards like this compound reduce ion suppression and improve signal-to-noise ratios by 20–30% compared to non-labeled analogs .
Comparison with Non-Deuterated Analogs
Parameter | This compound | Acetaminophen |
---|---|---|
Detection in LC-MS/MS | Quantified via m/z 154 → 110 | Quantified via m/z 151 → 107 |
Metabolic Half-Life | Extended due to deuterium | Shorter (~2–4 hours) |
Applications | Analytical internal standard | Therapeutic antipyretic/analgesic |
Biologische Aktivität
Acetaminophen-d3 (also known as paracetamol-d3) is a deuterated form of acetaminophen, a widely used analgesic and antipyretic medication. The incorporation of deuterium in the molecular structure of acetaminophen alters its pharmacokinetic properties, potentially affecting its metabolism, efficacy, and safety profile. This article explores the biological activity of this compound, focusing on its metabolism, therapeutic effects, adverse effects, and case studies that highlight its clinical implications.
1. Metabolism of this compound
The metabolism of this compound is largely similar to that of its non-deuterated counterpart. Acetaminophen is primarily metabolized in the liver through three main pathways:
- Glucuronidation : Approximately 47-62% of acetaminophen is converted into glucuronide conjugates.
- Sulfation : About 25-36% is metabolized into sulfate conjugates.
- Oxidation : A small fraction (8-10%) is converted into N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite that can cause hepatotoxicity when glutathione levels are depleted .
The presence of deuterium in this compound may influence these metabolic pathways by altering enzyme kinetics. Studies suggest that deuterated compounds often exhibit slower metabolic rates due to the stronger C-D bond compared to C-H bonds, potentially leading to prolonged therapeutic effects and reduced toxicity .
2. Therapeutic Effects
This compound retains the analgesic and antipyretic properties of standard acetaminophen. Its biological activity has been evaluated in various contexts:
- Pain Relief : Research indicates that this compound effectively alleviates pain through central mechanisms involving the inhibition of cyclooxygenase (COX) enzymes, although its exact mechanism remains less understood compared to NSAIDs .
- Antipyretic Action : Similar to conventional acetaminophen, this compound reduces fever by acting on the hypothalamus to promote heat dissipation.
3. Adverse Effects
Despite its common use, acetaminophen can lead to adverse effects, particularly in overdose situations:
- Hepatotoxicity : Overdosing on acetaminophen can result in severe liver damage due to the accumulation of NAPQI. Deuterated forms may exhibit altered toxicity profiles; however, comprehensive studies are still needed to confirm these differences .
- Allergic Reactions : Case reports have documented instances of anaphylaxis associated with acetaminophen use, emphasizing the need for caution in susceptible individuals .
4. Case Studies
Several case studies illustrate the clinical implications of acetaminophen and its deuterated form:
- Case Study 1 : A 17-year-old female ingested a massive dose of standard acetaminophen (40 g) as a self-harm attempt. She developed acute liver injury managed by N-acetylcysteine (NAC) therapy . While this case does not directly involve this compound, it highlights the risks associated with high doses.
- Case Study 2 : A 64-year-old woman presented with coma after ingesting 208 tablets of Tylenol PM™ (acetaminophen). She was treated with high-dose NAC and hemodialysis, demonstrating the critical need for prompt intervention in cases of severe overdose . The implications for this compound in similar scenarios warrant further investigation.
5. Summary Table of Biological Activity
Property | Acetaminophen | This compound |
---|---|---|
Metabolism | Liver | Liver |
Major Metabolites | Glucuronides, Sulfates, NAPQI | Glucuronides, Sulfates, NAPQI |
Analgesic Effect | Yes | Yes |
Antipyretic Effect | Yes | Yes |
Hepatotoxicity Risk | High (in overdose) | Potentially altered due to deuteration |
Allergic Reactions | Documented | Limited data |
6. Conclusion
This compound presents a promising area for further research due to its potential altered pharmacokinetics and toxicity profiles compared to standard acetaminophen. Understanding these differences is crucial for optimizing therapeutic strategies and minimizing risks associated with this widely used analgesic. Future studies should focus on detailed pharmacokinetic analyses and larger clinical trials to elucidate the full scope of biological activity related to this compound.
Q & A
Basic Research Questions
Q. How is Acetaminophen-d3 utilized as an internal standard in quantitative mass spectrometry?
this compound serves as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) due to its deuterium labeling, which provides near-identical chemical behavior to non-deuterated acetaminophen while allowing distinct mass spectral separation. Researchers should prepare calibration curves using known concentrations of acetaminophen and this compound to account for matrix effects. Deuterium labeling minimizes variability in ionization efficiency, improving measurement accuracy .
Q. What are the primary applications of this compound in pharmacokinetic studies?
this compound is used to trace absorption, distribution, metabolism, and excretion (ADME) pathways via isotopic labeling. For example, in hepatic metabolism studies, deuterated analogs enable precise detection of glucuronide and sulfate conjugates in urine samples. Researchers must account for potential isotopic effects, such as slight differences in metabolic rates compared to non-deuterated forms, by validating results with control experiments .
Q. How does deuterium labeling enhance analytical precision in acetaminophen quantification?
The deuterium atoms in this compound increase molecular mass, allowing clear differentiation from endogenous acetaminophen in MS spectra. This reduces background noise and improves signal-to-noise ratios. Method validation should include tests for deuterium exchange under experimental conditions to ensure isotopic integrity during sample preparation .
Advanced Research Questions
Q. What experimental design considerations are critical when tracing this compound's metabolic pathways in vivo?
- Controlled Variables: Administer this compound and non-deuterated acetaminophen to separate cohorts to compare metabolic rates.
- Sampling Intervals: Collect blood/urine samples at short intervals (e.g., 15–30 minutes) to capture rapid conjugation phases.
- Analytical Controls: Use liver microsome assays to isolate CYP450-mediated oxidation pathways from sulfate/glucuronidation .
Q. How can researchers resolve discrepancies in COX-2 inhibition data involving this compound?
Conflicting IC50 values (e.g., 25.8 μM in some studies vs. higher/lower in others) may arise from assay conditions (e.g., cell type, COX-2 isoform specificity). To address this:
- Standardize Assays: Use recombinant COX-2 enzymes in cell-free systems to isolate inhibition kinetics.
- Control for Deuterium Effects: Compare inhibition potency between deuterated and non-deuterated forms under identical conditions .
Q. What methodologies validate the stability of this compound in long-term storage?
- Accelerated Degradation Studies: Expose the compound to elevated temperatures/humidity and monitor deuterium retention via nuclear magnetic resonance (NMR).
- LC-MS Stability Tests: Analyze stored samples periodically for deuterium loss or metabolite formation. Store in inert atmospheres (-20°C, argon) to prevent isotopic exchange .
Q. How should researchers approach statistical analysis of low-abundance this compound metabolites?
- Signal Thresholds: Define limits of detection (LOD) and quantification (LOQ) using blank matrix samples spiked with known metabolite concentrations.
- Multivariate Analysis: Apply machine learning models (e.g., partial least squares regression) to distinguish true signals from noise in complex biological matrices .
Q. What ethical considerations apply to human studies involving this compound?
- Isotopic Safety: Confirm deuterium’s non-radioactive nature and lack of toxicity in informed consent documents.
- Data Transparency: Disclose deuterium’s potential pharmacokinetic effects in trial registries and publications to avoid misinterpretation of metabolic data .
Q. Methodological Best Practices
- Internal Standard Preparation: Use this compound at concentrations matching the expected analyte range to avoid saturation or detection limits .
- Cross-Validation: Combine MS data with orthogonal techniques (e.g., immunoassays) to confirm metabolite identities .
- Reproducibility Checks: Share raw spectra and calibration data in supplementary materials to enable independent verification .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480414 | |
Record name | Acetaminophen-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60902-28-5 | |
Record name | Acetaminophen-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60902-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.